molecular formula C8H10N2O2 B12336938 Methyl 3,5-dimethylpyrazine-2-carboxylate

Methyl 3,5-dimethylpyrazine-2-carboxylate

Cat. No.: B12336938
M. Wt: 166.18 g/mol
InChI Key: DVIRUIQFXPZYAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethylpyrazine-2-carboxylate typically involves the condensation of amino-acetone molecules, resulting in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to 2,5-dimethylpyrazine . The specific reaction conditions and reagents used in this process can vary, but common methods include the use of solid alumina and room temperature conditions for the initial cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethylpyrazine-2-carboxylate is not well-documented. as a nitrogen-containing heterocycle, it likely interacts with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 3,5-dimethylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-7(6(2)10-5)8(11)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIRUIQFXPZYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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